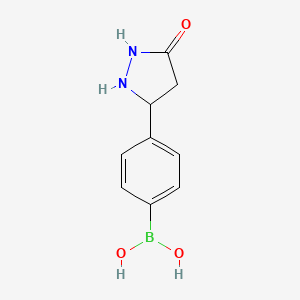
N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide
Descripción general
Descripción
N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide (NPCF-OxA) is a novel small molecule drug with potential therapeutic applications. It has been studied extensively for its ability to target and inhibit certain biochemical pathways, as well as its potential to be used as a drug for various diseases. NPCF-OxA has also been studied for its ability to modulate the activity of enzymes and receptors, and to induce various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Methods and Characterization
- Research has shown methods for synthesizing various acetamide derivatives, including those similar to N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide. These methods typically involve reactions with different phenyl acetamide derivatives and often result in compounds with interesting structural and chemical properties (Ding et al., 2006).
Antimicrobial Properties
- A series of acetamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms in these compounds is noted to enhance their antimicrobial effectiveness (Parikh & Joshi, 2014).
Applications in Solar Cells
- Certain acetamide analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies involve photochemical and thermochemical modeling to evaluate their efficiency as photosensitizers (Mary et al., 2020).
Pharmacological Evaluation
- Several derivatives, including those similar to this compound, have been synthesized and evaluated for their pharmacological effects, particularly in terms of antibacterial activity (Nafeesa et al., 2017).
Anti-Inflammatory Activity
- Research into related compounds has shown significant anti-inflammatory activity, indicating potential therapeutic applications (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-11-4-2-6-13(8-11)19-15(22)9-14-20-16(23-21-14)10-3-1-5-12(18)7-10/h1-8H,9H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAQLHOTDQPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650562 | |
| Record name | N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915925-69-8 | |
| Record name | N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



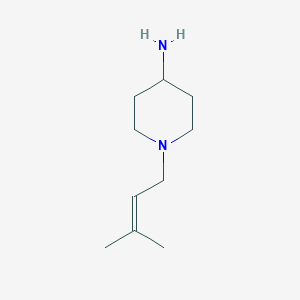
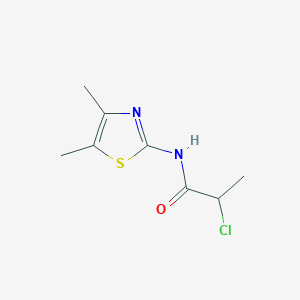
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
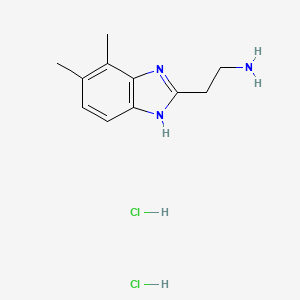
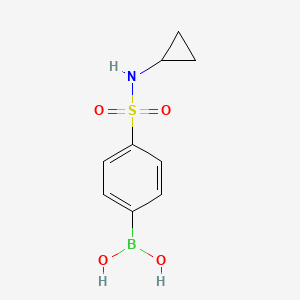
![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)

